Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
Overview
Description
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a useful research compound. Its molecular formula is C12H15BrO4 and its molecular weight is 303.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- Methyl 4-bromo-2-methoxybenzoate, closely related to the compound , was synthesized from 4-bromo-2-fluorotoluene through several chemical reactions, demonstrating a method for producing similar compounds with high purity (Chen Bing-he, 2008).
- The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involved steps like methoxylation and esterification, indicating the compound's role in pharmaceutical synthesis (Wang Yu, 2008).
- A study on the thermochemical properties of methyl 2- and 4-methoxybenzoates provided insights into their structural and thermochemical characteristics, relevant for their application in various chemical contexts (H. Flores et al., 2019).
Biological and Medicinal Applications :
- Research on a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including 5-bromo-3-methoxy-2-phenyl, indicated its potential as a photosensitizer for photodynamic cancer therapy (M. Pişkin et al., 2020).
- An enzyme system from Pseudomonas putida that interacts with 4-methoxybenzoate was studied, showing its ability to act on various substrates, suggesting a role in biodegradation or biotransformation processes (F. Bernhardt et al., 1973).
Environmental and Applied Chemistry :
- Bromophenol derivatives from the red alga Rhodomela confervoides, including compounds with methoxy groups, were isolated and studied for their potential against human cancer cell lines and microorganisms (Jielu Zhao et al., 2004).
- The metabolism of methoxybenzoic acids by anaerobic bacteria was explored, indicating their role in environmental degradation and microbial metabolism (K. Deweerd et al., 1988).
Properties
IUPAC Name |
methyl 4-(3-bromopropoxy)-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-15-11-8-9(12(14)16-2)4-5-10(11)17-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKAKEQSDKGRBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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